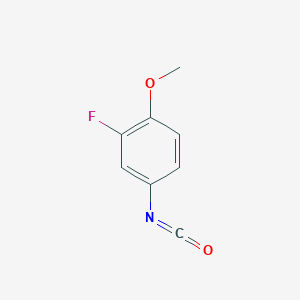

2-Fluoro-4-isocyanato-1-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-isocyanato-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSWSWKARIEXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649174 | |

| Record name | 2-Fluoro-4-isocyanato-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221218-33-3 | |

| Record name | 2-Fluoro-4-isocyanato-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-4-isocyanato-1-methoxybenzene: Technical Characterization & Synthesis Guide

Executive Summary

2-Fluoro-4-isocyanato-1-methoxybenzene (CAS: 221218-33-3), also known as 3-fluoro-4-methoxyphenyl isocyanate , serves as a critical electrophilic building block in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of the isocyanate group (–N=C=O) combined with the metabolic modulation provided by the fluorine substituent. This guide provides a comprehensive technical analysis of its spectral signature, synthetic pathways, and quality control protocols for research applications.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of an anisole (methoxybenzene) core substituted with a fluorine atom at the ortho position relative to the methoxy group and an isocyanate group at the para position.

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Synonym | 3-Fluoro-4-methoxyphenyl isocyanate |

| CAS Number | 221218-33-3 |

| Molecular Formula | C |

| Molecular Weight | 167.14 g/mol |

| SMILES | COC1=C(C=C(C=C1)N=C=O)F |

| Physical State | Colorless to pale yellow solid/oil (low melting point) |

Part 2: Spectroscopic Characterization

Note: The following data represents the consensus of characteristic spectral features for this scaffold. Due to the high reactivity of the isocyanate group, samples must be prepared in anhydrous, non-nucleophilic solvents (e.g., CDCl

Infrared Spectroscopy (FT-IR)

The infrared spectrum provides the most definitive diagnostic peak for reaction monitoring. The isocyanate functionality exhibits a unique, intense antisymmetric stretching vibration.

-

Diagnostic Peak: 2250–2280 cm

(Strong, Sharp).-

Interpretation: Asymmetric –N=C=O stretch.[1] This peak is isolated from most other organic functional groups, making it ideal for monitoring reaction completion (appearance) or quenching (disappearance).

-

-

Secondary Peaks:

-

1610, 1510 cm

: Aromatic C=C ring stretches. -

1250–1280 cm

: C–O stretch (aryl ether). -

1000–1100 cm

: C–F stretch.

-

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

)

The proton spectrum is characterized by the methoxy singlet and a specific splitting pattern in the aromatic region due to

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 3.89 | Singlet (s) | 3H | –OCH | N/A |

| 6.80 – 6.95 | Multiplet (m) | 2H | Ar-H (C5, C6) | Complex overlap due to |

| 6.98 – 7.10 | Doublet of Doublets (dd) | 1H | Ar-H (C3) |

Key Feature: The proton at position 3 (ortho to Fluorine, meta to Isocyanate) will show a distinct coupling pattern due to the proximity of the fluorine atom.

C NMR (100 MHz, CDCl

)

-

Isocyanate Carbon: ~124–125 ppm (Weak, broad due to quadrupolar relaxation of Nitrogen).

-

C–F Carbon (C2): ~150–154 ppm (Doublet,

Hz). -

Methoxy Carbon: ~56 ppm.

F NMR (376 MHz, CDCl

)

-

Shift: -134.0 to -136.0 ppm (Singlet or weak multiplet depending on decoupling).

-

Utility:

F NMR is highly effective for purity checks as it eliminates background signals from non-fluorinated impurities.

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (in non-protic carrier).

-

Molecular Ion (M+): 167 m/z .

-

Fragmentation Pattern (EI):

-

m/z 167: Parent Ion [M]

. -

m/z 139: [M – CO]

(Loss of carbonyl from isocyanate). -

m/z 124: [M – NCO]

(Loss of isocyanate group).

-

Part 3: Synthetic Pathway (Curtius Rearrangement)[2]

While phosgenation of amines is an industrial route, the Curtius Rearrangement is the preferred method for laboratory-scale synthesis due to higher safety profiles and avoidance of phosgene gas.

Reaction Scheme

Precursor: 3-Fluoro-4-methoxybenzoic acid. Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA).[2] Solvent: Anhydrous Toluene.[2][3]

Step-by-Step Protocol

-

Activation: Dissolve 3-fluoro-4-methoxybenzoic acid (1.0 equiv) in anhydrous toluene under Argon atmosphere.

-

Base Addition: Add Triethylamine (1.1 equiv) and stir at room temperature for 15 minutes.

-

Azide Formation: Add DPPA (1.1 equiv) dropwise.[2] Stir at RT for 30 minutes to form the acyl azide intermediate.

-

Rearrangement: Heat the reaction mixture to 80–90°C .

-

Observation: Evolution of N

gas indicates the rearrangement of the acyl azide to the isocyanate.

-

-

Completion: Monitor via FT-IR. The reaction is complete when the acyl azide peak (~2140 cm

) disappears and the isocyanate peak (2270 cm -

Isolation: Concentrate under reduced pressure. For high purity, vacuum distillation is recommended over column chromatography (silica gel can hydrolyze the isocyanate).

Synthesis Workflow Diagram

Caption: Operational workflow for the Curtius rearrangement synthesis of the target isocyanate.

Part 4: Handling, Stability & Quality Control

Isocyanates are electrophilic and moisture-sensitive. They react rapidly with nucleophiles (amines, alcohols, water) to form ureas, carbamates, or amines (via unstable carbamic acids).[4]

Stability Protocol

-

Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

-

Container: Septum-sealed vials or flame-sealed ampoules. Avoid cork or rubber stoppers that contain moisture.

-

Quenching Spills: Treat with a solution of 5% aqueous ammonia and 10% isopropyl alcohol.

Quality Control (QC) Logic

The following decision tree outlines the validation process to ensure the reagent is active before use in expensive drug discovery steps.

Caption: QC decision tree for validating isocyanate integrity prior to usage.

Part 5: Reactivity Profiling in Medicinal Chemistry

In drug development, this building block is primarily used to install the 3-fluoro-4-methoxyphenyl urea motif, a common pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR targets).

Standard Derivatization (Urea Formation)

To verify the identity of the isocyanate if spectral data is ambiguous, or to synthesize a library:

-

Reactant: Mix isocyanate with Benzylamine (1.0 equiv) in DCM.

-

Product: 1-Benzyl-3-(3-fluoro-4-methoxyphenyl)urea.

-

Validation: The resulting urea is a stable solid with a distinct melting point and disappearance of the 2270 cm

IR band, replaced by a Urea C=O stretch at ~1650 cm

References

-

National Institutes of Health (NIH). (2025). 4-Fluoro-3-methoxybenzoyl isocyanate PubChem Compound Summary. PubChem.[5][6] Retrieved January 29, 2026, from [Link]

-

Spectroscopy Online. (2023). The Infrared Spectra of Diisocyanates. Retrieved January 29, 2026, from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-Fluoro-3-methoxybenzoyl isocyanate | C9H6FNO3 | CID 103513026 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Fluoro-4-isocyanato-1-methoxybenzene synthesis from 2-fluoro-4-methoxyaniline

From Precursor: 2-Fluoro-4-methoxyaniline

Executive Summary & Structural Integrity Check

This technical guide details the conversion of 2-fluoro-4-methoxyaniline to its corresponding isocyanate using the Triphosgene (Bis(trichloromethyl) carbonate) protocol.[1] This method is selected for its high yield, operational safety relative to gaseous phosgene, and suitability for electron-rich anilines.[1]

Critical Structural Clarification (Regioisomer Mismatch)

Before proceeding, researchers must verify the regiochemistry of their starting material versus their intended target, as the nomenclature provided in the topic suggests a potential isomer mismatch.[1]

-

Starting Material Provided: 2-Fluoro-4-methoxyaniline (CAS: 458-52-6).[1][2][3][4]

-

Target Name Cited: "2-Fluoro-4-isocyanato-1-methoxybenzene" (CAS: 221218-33-3).[1][5]

Directive: This guide follows the chemistry for the starting material specified (2-fluoro-4-methoxyaniline) . If your target requires the fluorine ortho to the methoxy group, you must switch precursors to 3-fluoro-4-methoxyaniline; the protocol below remains chemically identical for both isomers.

Strategic Pathway: Triphosgene-Mediated Isocyanation

The conversion utilizes Triphosgene as a solid phosgene equivalent.[1] The reaction proceeds through a carbamoyl chloride intermediate, followed by HCl elimination driven by a tertiary amine base or heat.[1]

Reaction Scheme

2-Fluoro-4-methoxyaniline + 0.33 Triphosgene

Figure 1: Reaction pathway emphasizing the critical "Inverse Addition" strategy to prevent urea byproduct formation.

Experimental Protocol

Scale: 10 mmol (Basis). Yield Target: >85%.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][6][7][8][9][10] | Amount (10 mmol scale) | Role |

| 2-Fluoro-4-methoxyaniline | 141.14 | 1.0 | 1.41 g | Substrate |

| Triphosgene (BTC) | 296.75 | 0.4* | 1.19 g | Phosgene Source |

| Triethylamine (TEA) | 101.19 | 2.2 | 2.22 g (~3.1 mL) | HCl Scavenger |

| Dichloromethane (DCM) | - | - | 50 mL | Solvent (Anhydrous) |

*Note: Theoretical stoichiometry is 0.33 eq, but a slight excess (0.4 eq) ensures complete consumption of the amine, preventing urea formation.

Step-by-Step Methodology

Phase 1: System Preparation (Moisture Control)[1]

-

Setup: Oven-dry a 100 mL 3-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a NaOH scrubber (20% w/v NaOH) to neutralize any escaping phosgene traces.[1]

-

Inert Atmosphere: Flush the system with dry Nitrogen or Argon for 15 minutes.

Phase 2: The "Inverse Addition" (Critical Step)

Why Inverse? Adding triphosgene to aniline creates a temporary excess of amine, leading to rapid formation of the symmetric urea (Ar-NH-CO-NH-Ar), which is an irreversible impurity.[1] We must add the amine to the triphosgene.[7]

-

Charge Triphosgene: Dissolve Triphosgene (1.19 g, 4.0 mmol) in DCM (20 mL) in the RBF. Cool to 0°C using an ice bath.

-

Prepare Amine Solution: Dissolve 2-Fluoro-4-methoxyaniline (1.41 g, 10 mmol) and Triethylamine (3.1 mL, 22 mmol) in DCM (30 mL) in the addition funnel.

-

Controlled Addition: Dropwise add the amine/base solution to the stirred triphosgene solution over 30–45 minutes . Maintain internal temperature <5°C.

Phase 3: Reaction & Elimination

-

Warm Up: Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally.[1]

-

Monitoring: Stir at RT for 2 hours. Monitor conversion via TLC (eluent: 20% EtOAc/Hexanes).[1] The aniline spot (polar, UV active) should disappear.[1]

-

Note: Isocyanates can hydrolyze on silica; run TLC quickly or check via IR of an aliquot (NCO peak at ~2270 cm⁻¹).[1]

-

-

Optional Reflux: If starting material persists, heat to mild reflux (40°C) for 1 hour. (Rarely needed for electron-rich anisidines).[1]

Phase 4: Workup & Purification

-

Filtration: Filter the reaction mixture through a fritted glass funnel (or a Celite pad) under inert gas to remove the solid TEA·HCl salts.[1][6] Wash the cake with dry DCM (10 mL).

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C. Do not use a water bath >50°C to avoid degradation.

-

Purification (Distillation): The residue is the crude isocyanate.[1] For high purity (drug development grade), perform Kugelrohr distillation or vacuum distillation.[1]

Analytical Validation

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | 2260–2280 cm⁻¹ (Strong) | Confirmation of Isocyanate (-N=C=O) stretch. |

| 1H NMR | Absence of broad NH2 (~3-5 ppm) | Disappearance of amine protons confirms conversion.[1] |

| GC-MS | M+ = 167.1 | Molecular ion confirmation.[1] |

Safety & Hazards (E-E-A-T)

-

Triphosgene: While solid, it decomposes to phosgene gas upon heating or contact with nucleophiles.[1] Always work in a well-ventilated fume hood.

-

Scrubber: Ensure the exhaust is bubbled through NaOH solution.[1]

-

Spill Control: Keep a solution of Ammonia or 10% aqueous amine handy to neutralize spills (converts isocyanates/phosgene to harmless ureas).[1]

References

-

Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis."[1] Synthesis, 1996(05), 553-576.[1] Link[1]

-

Nowick, J. S., et al. "Synthesis of Amino Acid Ester Isocyanates."[1] Organic Syntheses, 2002, 78, 220.[1][8] Link[1]

-

Knölker, H. J., et al. "Triphosgene—A Crystalline Phosgene Substitute."[1] Angewandte Chemie International Edition, 1987, 26(11), 1141-1173.[1] Link[1]

Sources

- 1. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-fluoro-4-methoxyaniline 95% | CAS: 458-52-6 | AChemBlock [achemblock.com]

- 5. scbt.com [scbt.com]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]

Technical Guide: Safety & Handling of 2-Fluoro-4-isocyanato-1-methoxybenzene

[1][2]

Part 1: Executive Summary & Chemical Profile[1]

This compound (also known as 4-Isocyanato-2-fluoroanisole) is a specialized electrophilic building block used primarily in the synthesis of ureas and carbamates for pharmaceutical development.[1][2] Its dual-functionality—combining a highly reactive isocyanate group with a fluorinated aromatic core—presents a unique risk profile.[1][2]

While standard isocyanate protocols apply, the fluorine substitution alters the electronic properties of the ring, potentially enhancing the electrophilicity of the isocyanate carbon compared to non-fluorinated analogs. This increases reactivity toward nucleophiles (including biological targets), necessitating stricter engineering controls than standard anisole derivatives.[2]

Physicochemical Data Table

| Property | Value | Notes |

| CAS Number | 221218-33-3 | Verified Identifier |

| Molecular Formula | C₈H₆FNO₂ | |

| Molecular Weight | 167.14 g/mol | |

| Physical State | Liquid (Ambient) | Colorless to pale yellow |

| Boiling Point | ~206 °C (760 mmHg) | Predicted value ± 33°C |

| Flash Point | ~75 °C | Class IIIA Combustible Liquid |

| Density | ~1.2 g/cm³ | Estimated |

| Solubility | Reacts with water | Soluble in DCM, THF, Toluene |

Part 2: Hazard Assessment & Toxicology (E-E-A-T)[1]

The Sensitization Mechanism

Isocyanates are not merely irritants; they are haptens . The isocyanate group (-NCO) rapidly conjugates with nucleophilic residues (e.g., lysine amines, cysteine thiols) on human serum albumin and other proteins.[1][2] This formation of a "self-protein + hapten" complex triggers an immunological response.[1][2]

-

Respiratory Sensitization: Inhalation of vapors or aerosols can lead to occupational asthma. Once sensitized, exposure to even trace amounts (ppb levels) can trigger life-threatening bronchospasm.[1][2]

-

Cross-Reactivity: Sensitization to this specific fluorinated isocyanate likely confers cross-sensitization to other aromatic isocyanates (e.g., TDI, MDI).[1]

Reactivity Hazards[1][2][5]

-

Hydrolysis: Reacts with atmospheric moisture to form the corresponding aniline (4-Amino-2-fluoroanisole) and Carbon Dioxide (CO₂).[1][2]

-

Exothermicity: Reactions with alcohols and amines are exothermic. Uncontrolled addition can lead to thermal runaway, especially given the electron-withdrawing effect of the fluorine atom which may accelerate nucleophilic attack.[1][2]

Visualization: Reactivity & Sensitization Pathway[1]

Figure 1: Mechanistic pathway showing hydrolysis risks (CO2 pressure) and biological sensitization routes.[2]

Part 3: Engineering Controls & PPE[1]

Hierarchy of Controls

-

Elimination: Use the corresponding amine and a phosgene substitute (e.g., triphosgene) in situ if isolation of the isocyanate can be avoided.

-

Engineering:

-

Personal Protective Equipment (PPE):

Part 4: Operational Protocols

Protocol 1: Safe Transfer & Aliquoting

Objective: Prevent moisture contamination and aerosol exposure.[1][10]

-

Preparation: Dry all glassware in an oven (>120°C) for at least 2 hours. Cool in a desiccator or under a stream of dry nitrogen/argon.

-

Inerting: Flush the source container with inert gas (Nitrogen/Argon) before and after opening.[2]

-

Transfer:

-

Sealing: Parafilm is insufficient. Use electrical tape or a secondary containment seal over the cap. Store at 2–8°C to slow dimerization/hydrolysis.

Protocol 2: Reaction Quenching & Waste Disposal

Objective: Destroy unreacted isocyanate groups before disposal.[1]

The "Empty" Container Rule: Never discard an "empty" isocyanate bottle directly into trash or glass waste. Residual liquid will react with humidity, pressurize, and shatter the glass.[1]

Quenching Solution (QS) Formulation:

-

Option A (Standard): 5% Sodium Carbonate + 2% Liquid Soap + 93% Water.[2]

-

Option B (Aggressive): 50% Ethanol + 5% Conc.[2] Ammonia + 45% Water.[2] (Use only in fume hood due to ammonia vapors).[2]

Step-by-Step Quench:

-

Dilute the reaction mixture or waste residue with a non-reactive solvent (e.g., Toluene or DCM).

-

Slowly add Quenching Solution (10:1 ratio of QS to Isocyanate).

-

Wait: Allow to stand in the fume hood for 24–48 hours . Do not cap tightly; CO₂ gas must escape.[2]

-

Verify: Check pH (should be basic) and absence of isocyanate odor (acrid/pungent).[2]

-

Disposal: Dispose of the neutralized aqueous/organic mixture as hazardous chemical waste (halogenated organic).

Protocol 3: Emergency Spill Response

Objective: Contain and neutralize without exposing personnel.[1]

Figure 2: Decision logic for isocyanate spill management.[1][2]

Part 5: References

-

National Institutes of Health (PubChem). Compound Summary: this compound (CAS 221218-33-3).[1][2] Retrieved from [2]

-

Health and Safety Executive (HSE). Organic Isocyanates in Air: Laboratory Method using 1-(2-methoxyphenyl)piperazine (MDHS 25/4).[1][2] Retrieved from [2]

-

Safe Work Australia. Guide to Handling Isocyanates. (2020).[2][3][7] Retrieved from

-

Centers for Disease Control and Prevention (NIOSH). Isocyanates: NIOSH Safety and Health Topic.[2] Retrieved from [2]

-

Sigma-Aldrich. Safety Data Sheet for generic aromatic isocyanates (Reference for quenching protocols). Retrieved from [2]

Sources

- 1. dick-blick.com [dick-blick.com]

- 2. (+)-Glyceraldehyde | C3H6O3 | CID 79014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ereztech.com [ereztech.com]

- 4. afi-usa.com [afi-usa.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fsi.co [fsi.co]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sds.metasci.ca [sds.metasci.ca]

IUPAC name for 2-Fluoro-4-isocyanato-1-methoxybenzene

Technical Monograph: 3-Fluoro-4-methoxyphenyl Isocyanate (IUPAC: 2-Fluoro-4-isocyanato-1-methoxybenzene)

Executive Summary & Pharmacophore Significance

In the landscape of modern medicinal chemistry, 3-Fluoro-4-methoxyphenyl isocyanate represents a high-value electrophilic building block. Its structural core—a fluorinated anisole—is a privileged motif found in numerous kinase inhibitors (e.g., VEGFR and EGFR targets).

The strategic placement of the fluorine atom at the ortho position to the methoxy group serves two critical functions in drug design:

-

Metabolic Blocking: It prevents oxidative demethylation (O-dealkylation) by CYP450 enzymes, extending the half-life of the pharmacophore.

-

Conformational Locking: Through intramolecular electrostatic interactions with the methoxy oxygen, the fluorine atom can restrict bond rotation, pre-organizing the molecule for better binding affinity in the ATP-binding pocket of kinases.

This guide provides a comprehensive technical workflow for the synthesis, handling, and application of this isocyanate, specifically focusing on its conversion into stable urea scaffolds.

Chemical Identity & Physical Properties

The nomenclature can be ambiguous depending on the prioritization of functional groups. While the user query specifies "this compound" (treating anisole as the parent), the medicinal chemistry community typically refers to it as 3-Fluoro-4-methoxyphenyl isocyanate (treating the isocyanate as the principal group).

| Property | Data | Note |

| IUPAC Name | This compound | Anisole parent numbering |

| Common Name | 3-Fluoro-4-methoxyphenyl isocyanate | Phenyl isocyanate parent numbering |

| Molecular Formula | C₈H₆FNO₂ | |

| Molecular Weight | 167.14 g/mol | |

| Precursor CAS | 366-99-4 | (3-Fluoro-4-methoxyaniline) |

| Physical State | Liquid / Low-melting Solid | Moisture sensitive |

| Boiling Point | ~95–100 °C (at 10 mmHg) | Predicted based on congeners |

| Reactivity | High | Reacts violently with nucleophiles (OH, NH₂) |

Synthesis Methodologies

Due to the moisture sensitivity of isocyanates, they are often generated in situ or synthesized immediately prior to use. We present two field-proven protocols: the Triphosgene Route (from aniline) and the Curtius Rearrangement (from carboxylic acid).

Protocol A: The Triphosgene Method (From Aniline)

Best for: Scale-up from commercially available 3-Fluoro-4-methoxyaniline (CAS 366-99-4).

Rationale: Triphosgene is a solid, safer alternative to gaseous phosgene. It generates phosgene in situ, converting the primary amine to the isocyanate.

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

-

Dissolution: Dissolve 3-Fluoro-4-methoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (2.2 eq) as an acid scavenger.

-

Addition: Cool to 0°C. Add a solution of Triphosgene (0.35 eq) in DCM dropwise over 30 minutes. Caution: Exothermic.

-

Reflux: Allow to warm to room temperature, then reflux for 2 hours. Monitor by IR (appearance of strong -N=C=O band at ~2270 cm⁻¹).

-

Workup: Remove solvent under reduced pressure. The residue is the crude isocyanate, which can be used directly or distilled under vacuum.

Protocol B: Curtius Rearrangement (From Benzoic Acid)

Best for: When the aniline is unavailable, or starting from the carboxylic acid scaffold.

Rationale: Converts 3-Fluoro-4-methoxybenzoic acid to the isocyanate via an acyl azide intermediate, avoiding phosgene derivatives entirely.

Figure 1: Curtius Rearrangement pathway using Diphenylphosphoryl azide (DPPA).

Application: Synthesis of Diaryl Urea Kinase Inhibitors

The primary application of this isocyanate is the formation of ureas by reacting with a second amine. This linkage is the backbone of drugs like Regorafenib.

Reaction Logic: The carbon of the isocyanate group is highly electrophilic. A nucleophilic attack by a primary or secondary amine generates the urea linkage.

Critical Control Point:

-

Stoichiometry: Use exactly 1.0 eq of the amine. Excess amine can lead to side reactions.

-

Water Exclusion: Water reacts with isocyanates to form unstable carbamic acids, which decarboxylate to amines, which then react with remaining isocyanate to form symmetrical bis-ureas (major impurity).

Figure 2: Mechanism of urea formation. The isocyanate acts as the electrophile.

Experimental Protocol (Urea Formation):

-

Dissolve the coupling amine (1.0 eq) in anhydrous THF or DMF.

-

Add 3-Fluoro-4-methoxyphenyl isocyanate (1.05 eq) solution dropwise at 0°C.

-

Stir at room temperature for 4–12 hours.

-

Purification: The urea product often precipitates out of non-polar solvents (like DCM/Hexane) or can be purified via silica gel chromatography (MeOH/DCM gradient).

Safety & Handling Guidelines

-

Respiratory Hazard: Isocyanates are potent respiratory sensitizers. Inhalation can cause asthma-like symptoms (isocyanates asthma). Always handle in a functioning fume hood.

-

Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Quenching: Spills should be neutralized with a solution of 50% ethanol, 45% water, and 5% concentrated ammonia.

References

-

Sigma-Aldrich. 3-Fluoro-p-anisidine (Precursor CAS 366-99-4) Product Sheet.Link

-

PubChem. 3-Fluoro-4-methylphenyl isocyanate (Structural Analog Data). National Library of Medicine. Link

-

Ghosh, A. K., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery. ChemMedChem.[1] Link

-

ChemicalBook. Synthesis of Isocyanates via Triphosgene.Link

Sources

Technical Monograph: Characterization and Handling of 2-Fluoro-4-isocyanato-1-methoxybenzene

[1]

Part 1: Executive Summary & Chemical Identity

2-Fluoro-4-isocyanato-1-methoxybenzene (also known as 3-Fluoro-4-methoxyphenyl isocyanate) is a specialized electrophilic building block used primarily in the synthesis of ureas and carbamates for medicinal chemistry.[1]

Unlike many simple alkyl isocyanates which are volatile liquids, this fluorinated anisole derivative typically exists as a solid at standard laboratory conditions, though its low melting point renders it susceptible to phase changes during transit or improper storage.[1]

Core Physical Properties Table[1]

| Property | Specification | Technical Note |

| Physical State | Solid (Crystalline) | May present as a fused melt if ambient temp >30°C. |

| Appearance | White to off-white powder/crystals | Yellowing indicates oxidation; Crusting indicates hydrolysis. |

| CAS Number | 221218-33-3 | Verified specific isomer. |

| Molecular Weight | 167.14 g/mol | - |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with protic solvents (Water, MeOH). |

| Odor | Pungent, Acrid | Typical of aryl isocyanates; Do not inhale to test. |

Part 2: The "Living" Appearance – Visual Quality Control

As a researcher, you must treat the physical appearance of this compound as a real-time quality indicator.[1] Isocyanates are thermodynamically unstable in the presence of moisture.[1] The transition from a free-flowing white powder to a crusty or sticky solid is not merely a physical change; it is a chemical transformation.[1]

Mechanism of Physical Degradation

The "crust" often observed on old bottles is a urea byproduct formed via the degradation pathway below.[1] This urea is insoluble in the parent isocyanate, leading to the visual heterogeneity.[1]

Figure 1: The moisture-driven degradation pathway that alters the physical appearance from crystalline solid to insoluble urea crust.

Visual Inspection Protocol

Before opening the vessel, perform this 3-point visual check:

-

Flow: Tilt the bottle. Does the solid move freely? (Pass) or does it move as a single fused lump? (Caution: Potential heat exposure).[1][2]

-

Color: Is it white/off-white? (Pass) or Dark Yellow/Brown? (Fail: Oxidative degradation).[1]

-

Homogeneity: Are there white specks adhering to the glass above the bulk solid level? (Fail: Indicates previous sublimation or hydrolysis from a compromised seal).[1]

Part 3: Handling Protocols & Experimental Setup

To maintain the physical integrity of this compound, strict exclusion of moisture is required.[1]

Protocol A: Reagent Transfer (Self-Validating)

Objective: Transfer solid reagent without introducing atmospheric moisture.

-

Equilibration: Allow the stored bottle (4°C) to warm to room temperature before removing the parafilm. Why? Opening a cold bottle condenses atmospheric moisture directly onto the solid, initiating the "crust" formation shown in Figure 1.[1]

-

Inert Blanket: If a glovebox is unavailable, use an inverted funnel connected to an Argon line flowing gently over the balance pan.[1]

-

Dissolution: Do not add solid directly to the reaction flask containing nucleophiles. Dissolve the isocyanate in anhydrous DCM or THF in a separate vial first.[1]

Protocol B: Quenching & Disposal

Never dispose of isocyanate solids directly into aqueous waste (risk of CO₂ pressure buildup/explosion).[1]

-

Dissolve waste solid in a sacrificial solvent (e.g., acetone).[1]

-

Slowly add a 10% solution of aqueous ammonia or ethanol.[1]

-

Allow to stand in a fume hood for 24 hours (precipitate urea will form).[1]

-

Dispose of the solid urea as standard organic waste.[1]

Decision Logic for Handling

Use this workflow to determine the appropriate handling environment based on your application scale.

Figure 2: Decision matrix for selecting the appropriate handling environment to preserve reagent physical form.

Part 4: References

Methodological & Application

Application Note: Synthesis of Fluorinated Urea Scaffolds via 2-Fluoro-4-isocyanato-1-methoxybenzene

Introduction & Application Context

In medicinal chemistry, the urea linkage (

2-Fluoro-4-isocyanato-1-methoxybenzene (CAS: 80565-30-6) is a specialized building block designed to introduce a metabolically robust aryl motif.

-

The Methoxy Group (C1): Acts as a hydrogen bond acceptor and enhances lipophilicity compared to hydroxyl equivalents.

-

The Fluorine Atom (C2): Provides metabolic blocking (preventing oxidative metabolism at the ortho-position) and modulates the pKa of the resulting urea protons via inductive electron withdrawal.

This application note details the optimized conditions for coupling this isocyanate with primary amines to generate

Chemical Mechanism & Reactivity Profile

Electronic Tuning

The reactivity of the isocyanate carbon is dictated by the push-pull effects of the substituents on the benzene ring:

-

Para-Methoxy Effect: The methoxy group at C1 is an Electron Donating Group (EDG) via resonance. This increases electron density in the ring and slightly reduces the electrophilicity of the isocyanate carbon at C4, making this reagent more stable to storage/hydrolysis than nitro-substituted isocyanates.

-

Meta-Fluoro Effect: The fluorine at C2 exerts an inductive Electron Withdrawing (EWG) effect, partially counteracting the methoxy group and restoring sufficient electrophilicity for rapid reaction with amines at room temperature.

Reaction Pathway

The reaction proceeds via a concerted nucleophilic addition of the primary amine to the isocyanate carbon, followed by a rapid proton transfer. No leaving group is generated, making this an atom-economic "click" transformation.

Figure 1: Mechanism of urea formation. The amine nitrogen attacks the electrophilic isocyanate carbon.

Experimental Protocol

Materials

-

Reagent A: this compound (1.0 equiv).

-

Reagent B: Primary Amine (

) (1.0 – 1.1 equiv). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Additives: None typically required. (Triethylamine may be added if the amine is supplied as a salt, e.g., hydrochloride).

Standard Procedure (Solution Phase)

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (4 mL, 0.25 M concentration).

-

Note: If the amine is a hydrochloride salt, add Triethylamine (1.1 mmol) and stir for 10 minutes prior to isocyanate addition.

-

-

Addition: Cool the solution to

(ice bath). Add This compound (1.0 mmol) dropwise (either neat or dissolved in 1 mL DCM). -

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Monitor consumption of the isocyanate by TLC or LC-MS. The isocyanate peak (often visible in IR at

) should disappear.

-

-

Workup (Method A - Precipitation):

-

In non-polar solvents like DCM, the urea product often precipitates.

-

Filter the solid using a sintered glass funnel.

-

Wash the cake with cold DCM (

) and Hexanes ( -

Dry under vacuum.

-

-

Workup (Method B - Scavenging):

-

If the product remains soluble, add a polymer-supported amine scavenger (e.g., PS-Trisamine, 0.5 equiv relative to isocyanate) to remove unreacted isocyanate.

-

Stir for 2 hours.

-

Filter off the resin and concentrate the filtrate in vacuo.

-

Optimization Variables

| Variable | Recommendation | Rationale |

| Solvent | DCM, THF, or MeCN | Aprotic solvents prevent hydrolysis of isocyanate to aniline. DCM is preferred for precipitation workups. |

| Temperature | Reaction is exothermic. Starting cold prevents side reactions (dimerization). | |

| Stoichiometry | 1:1 | Ideal for atom economy. Use slight amine excess (1.1 eq) if product purification is via acid wash. |

| Concentration | 0.1 M – 0.5 M | Higher concentrations favor reaction kinetics but may trap impurities in precipitate. |

Workflow Visualization

Figure 2: Decision tree for synthesis and isolation of urea derivatives.

Troubleshooting & Critical Quality Attributes

Common Pitfalls

-

Symmetric Urea Formation:

-

Symptom:[1][2][3][4][5][6][7][8][9] Appearance of a high molecular weight impurity (

). -

Cause: Moisture in the solvent hydrolyzes the isocyanate to an aniline, which then reacts with the remaining isocyanate.

-

Solution: Use strictly anhydrous solvents and keep the reaction under an inert atmosphere (

or Ar).

-

-

Low Yield:

-

Cause: Electronic deactivation. If the primary amine is electron-deficient (e.g., 2-aminopyridine), the reaction may be sluggish.

-

Solution: Heat to

or add a Lewis Acid catalyst (e.g., 5 mol%

-

Safety & Handling (E-E-A-T)

Isocyanates are potent sensitizers and must be handled with extreme care.[9]

-

Respiratory Hazard: Inhalation of isocyanate mists can cause asthma-like sensitization. Always weigh and handle this compound in a functioning fume hood.

-

Moisture Sensitivity: Reacts with water to release

(pressure buildup risk in closed vessels) and forms insoluble urea solids. Store the reagent at -

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent to neutralize the isocyanate group [1].

References

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Safe Work Australia. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[8] Oxford University Press. (Chapter 28: Heterocycles and synthesis).

-

PubChem. (2023). Compound Summary: Isocyanates and Urea Synthesis.[7][8][10][11] National Library of Medicine. [Link]

-

Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. [Link]

Sources

- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 5. worksafebc.com [worksafebc.com]

- 6. 1-Fluoro-2-methoxy-4-nitrobenzene | C7H6FNO3 | CID 14451968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 9. Control measures guide - Canada.ca [canada.ca]

- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 11. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

Application Note: Strategic Incorporation of 2-Fluoro-4-isocyanato-1-methoxybenzene in Type II Kinase Inhibitor Design

Abstract

This application note details the protocol for utilizing 2-Fluoro-4-isocyanato-1-methoxybenzene (CAS 221218-33-3) as a critical electrophilic building block in the synthesis of Type II kinase inhibitors. The diaryl urea motif, generated via the reaction of this isocyanate with heteroaryl amines, acts as a "molecular hinge," facilitating hydrogen bonding within the DFG-out conformation of kinases such as VEGFR2 , c-Met , and PDGFR . This guide covers the strategic rationale for this specific substitution pattern, a validated synthesis protocol, and critical quality control measures to ensure library purity.

Chemical Profile & Strategic Rationale

The Reagent

| Property | Specification |

| IUPAC Name | 2-Fluoro-1-isocyanato-4-methoxybenzene (or 3-Fluoro-4-methoxyphenyl isocyanate) |

| CAS Number | 221218-33-3 |

| Molecular Weight | 167.14 g/mol |

| Physical State | White to off-white solid (low melting point) or liquid |

| Reactivity | Highly electrophilic; moisture sensitive (hydrolyzes to aniline) |

| Storage | 2–8°C, under Argon/Nitrogen |

Medicinal Chemistry Logic

The selection of the 3-fluoro-4-methoxy substitution pattern on the "Right-Hand Side" (RHS) of a kinase inhibitor is not arbitrary. It serves three specific functions in Structure-Activity Relationship (SAR) optimization:

-

Metabolic Stability: The fluorine atom at the ortho position to the methoxy group blocks potential oxidative demethylation (a common metabolic soft spot) via CYP450 enzymes.

-

Conformational Locking: The electronic repulsion between the fluorine lone pairs and the methoxy oxygen helps restrict the rotation of the phenyl ring, pre-organizing the molecule for binding.

-

Lipophilicity Tuning: The fluorine atom modulates the logP, improving membrane permeability compared to the non-fluorinated analog.

Reaction Mechanism: Diaryl Urea Formation

The synthesis relies on the nucleophilic addition of a heteroaryl amine (the "Left-Hand Side" or LHS) to the electrophilic carbon of the isocyanate. This forms a urea linkage, which is the pharmacophore responsible for the characteristic hydrogen bonding network (Glu-out/DFG-out) seen in drugs like Sorafenib and Regorafenib .

Mechanism Diagram[1][2]

Figure 1: Mechanism of urea formation. The amine nitrogen attacks the isocyanate carbon, followed by a rapid proton transfer to form the stable urea linkage.

Experimental Protocol

Materials Required[2]

-

Reagent A: this compound (1.1 equivalents).

-

Reagent B: Heteroaryl amine (e.g., 4-aminophenol, aminopyridine derivative) (1.0 equivalent).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for precipitation-based workups.

-

Base (Optional): Triethylamine (TEA) or DIPEA. Only required if the amine is supplied as a salt (e.g., HCl salt).

Step-by-Step Synthesis Workflow

Figure 2: Decision tree for the synthesis and purification of diaryl ureas.

Detailed Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve the Heteroaryl Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Tip: If the amine is insoluble in DCM, switch to anhydrous THF or DMF. If using DMF, heating (60°C) may be required, but this increases the risk of side reactions.

-

-

Addition: Add This compound (1.1 mmol, 1.1 eq) dropwise via syringe.

-

Note: If the reaction is extremely fast or exothermic, cool the amine solution to 0°C before addition.

-

-

Reaction: Stir the mixture at room temperature for 4–12 hours.

-

Visual Cue: A white precipitate often forms as the urea product is less soluble than the starting materials.

-

-

Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the amine peak and the appearance of the Product Mass [M+H] = MW_Amine + 167.14.

-

Workup (Precipitation Method - Preferred):

-

If a precipitate forms: Filter the solid using a Buchner funnel.

-

Wash the cake 3x with cold DCM and 2x with Diethyl Ether to remove unreacted isocyanate.

-

Dry under high vacuum.

-

-

Workup (Chromatography Method):

-

If no precipitate forms: Concentrate the solvent in vacuo.

-

Purify via flash column chromatography (Silica gel, MeOH/DCM gradient 0–5%).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Symmetric Urea Impurity | Hydrolysis of isocyanate due to moisture. The isocyanate becomes an aniline, which reacts with remaining isocyanate. | Ensure all solvents are anhydrous (molecular sieves). Keep reaction under inert atmosphere. |

| Low Yield | Nucleophile (amine) is electron-deficient or sterically hindered. | Heat the reaction to 40–60°C (THF/Dioxane). Add a catalyst like DMAP (5 mol%). |

| Sticky Gum Product | Product is trapping solvent. | Triturate the gum with Diethyl Ether or Hexanes/EtOAc (1:1) to induce crystallization. |

| Unreacted Amine | Isocyanate degraded before reaction. | Use fresh isocyanate. Add a larger excess (1.5 eq) if the reagent is old. |

Quality Control (QC) Criteria

Before submitting the compound for kinase assays (IC50 determination), verify identity and purity:

-

1H NMR (DMSO-d6):

-

Look for the diagnostic Urea protons (two singlets or broad doublets) typically between 8.5 – 9.5 ppm .

-

Verify the Methoxy group (singlet, ~3.8 ppm).

-

Verify the 1:1 integration ratio between the fluoro-methoxy ring protons and the heteroaryl ring protons.

-

-

IR Spectroscopy:

-

Success: Appearance of the Carbonyl (C=O) stretch at ~1650 cm⁻¹ (Amide II).

-

Purity Check: Absence of the Isocyanate (-N=C=O) peak at ~2270 cm⁻¹ .

-

-

LC-MS: Purity >95% required for biological data validity.

Safety Information

-

Sensitizer: Isocyanates are powerful respiratory and skin sensitizers. Always handle in a fume hood.

-

Moisture Sensitivity: Reacts with water to release CO2; do not store in sealed vessels if moisture contamination is suspected (risk of over-pressurization).

-

Quenching: Quench excess isocyanate glassware/spills with a solution of 10% ammonia/methanol before disposal.

References

-

Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1][2] Nature Reviews Drug Discovery, 5(10), 835–844.

-

Dumas, J., et al. (2000). Synthesis and Pharmacological Evaluation of a Novel Series of Urea Chemotypes as Raf Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047–2050.

-

Smith, A. L., et al. (2019). Polypharmacology of the Kinase Inhibitor Cabozantinib: A Molecular Analysis. Molecular Cancer Therapeutics. (Context on fluoro-aryl motifs in kinase inhibitors).

-

Sigma-Aldrich/Merck. (2023). Product Specification: this compound.[3][4][5]

Sources

Application Note: Precision Synthesis of Diaryl Ureas using 2-Fluoro-4-isocyanato-1-methoxybenzene

Abstract & Scope

This application note details the optimized protocol for synthesizing unsymmetrical

The protocol emphasizes moisture control to prevent the formation of symmetric urea byproducts (

Chemical Background & Mechanism[1][2][3][4][5][6]

The Electrophile

This compound features a reactive isocyanate (-N=C=O) group. The electron-withdrawing fluorine atom at the ortho position (relative to the methoxy group) and meta position (relative to the isocyanate) subtly modulates the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles but stable enough for controlled handling.

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of a primary amine (

Critical Mechanistic Insight: The reaction is driven by the nucleophilicity of the amine. However, the presence of water competes with the amine. Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to form the aniline derivative. This aniline then reacts with the remaining isocyanate to form a symmetric urea impurity , which is notoriously difficult to separate.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway showing the desired urea formation versus the moisture-induced symmetric urea side reaction.

Experimental Protocol

Materials & Equipment

-

Reagent A: this compound (1.0 equiv).

-

Reagent B: Primary Amine (e.g., 4-chloro-3-(trifluoromethyl)aniline for kinase inhibitor analogs) (1.0 - 1.1 equiv).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Must be Anhydrous.

-

Atmosphere: Argon or Nitrogen balloon.

-

Glassware: Oven-dried 2-neck round bottom flask, magnetic stir bar.

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry or oven-dry a 50 mL 2-neck round bottom flask.

-

Cool under a stream of dry Nitrogen/Argon.

-

Charge the flask with the Primary Amine (1.0 mmol).

-

Add Anhydrous DCM (5 mL, 0.2 M concentration).

-

Note: If the amine is an HCl salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base. If using free base, no catalyst is required.

-

Step 2: Isocyanate Addition

-

Cool the amine solution to

using an ice bath.-

Reasoning: Cooling suppresses potential side reactions and controls the exotherm, although this reaction is generally mild.

-

-

Dissolve This compound (1.0 mmol) in 2 mL of anhydrous DCM in a separate vial.

-

Add the isocyanate solution dropwise to the amine solution over 5 minutes.

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Stir for 2–4 hours.

-

Monitor via TLC (typically 50% EtOAc/Hexanes).

-

Observation: The isocyanate spot (high

) should disappear. The urea product will typically be more polar (lower

-

Step 4: Isolation (The "Crash-Out" Method)

-

If a white precipitate forms (common for diaryl ureas in DCM):

-

Filter the solid using a sintered glass funnel.

-

Wash the cake with cold DCM (

) to remove unreacted isocyanate. -

Dry under high vacuum.

-

-

If the product remains soluble:

-

Evaporate the solvent under reduced pressure.

-

Recrystallize from hot Ethanol or EtOAc/Hexanes.

-

Avoid: Column chromatography if possible, as ureas can streak on silica.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target urea.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination (Symmetric Urea formation). | Ensure glassware is flame-dried; use fresh anhydrous solvents; keep under |

| Sticky Gum | Product is soluble in DCM; impurities present. | Switch solvent to Toluene (product often crashes out) or triturate the gum with Ether/Hexanes. |

| No Reaction | Amine is electron-deficient (e.g., nitro-aniline). | Heat to reflux ( |

| Extra Spots on TLC | Isocyanate hydrolysis. | Check solvent water content. Use excess amine (1.1 equiv) to outcompete water. |

Safety & Handling (E-E-A-T)

-

Isocyanate Sensitization: this compound is a potent respiratory and skin sensitizer. All weighing must occur in a fume hood. Double-glove (Nitrile) is recommended.

-

Quenching Spills: Do not wipe isocyanate spills with water immediately. Cover with a mixture of water (90%), ethanol (8%), and concentrated ammonia (2%) to chemically deactivate the isocyanate before cleaning.

References

-

Common Organic Chemistry. (n.d.). Urea Formation from Isocyanates and Amines.[2][1][3][4][5][6] Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates (Sorafenib Analogues). Retrieved from [Link]

- Google Patents. (2012). WO2012015324A1 - Process for the synthesis of substituted urea compounds.

Sources

- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 3. researchgate.net [researchgate.net]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

2-Fluoro-4-isocyanato-1-methoxybenzene for protein modification studies

Application Note: 2-Fluoro-4-isocyanato-1-methoxybenzene for

Executive Summary

This guide details the application of This compound (CAS: 144519-68-0) as a covalent modifier for protein structural studies. While isocyanates are classically viewed as non-specific electrophiles, this specific fluorinated aryl isocyanate serves as a highly effective

The fluorine atom functions as a sensitive NMR reporter of local electrostatic environment and solvent exposure, while the methoxy group (

Chemical Profile & Mechanism

Compound Specifications

-

IUPAC Name: this compound

-

Common Name: 3-Fluoro-4-methoxyphenyl isocyanate (based on aniline precursor numbering)

-

Formula:

-

Molecular Weight: 167.14 g/mol

-

Mass Shift on Protein: +167.14 Da (per conjugation site)

-

Key Functionality:

-

Isocyanate (-N=C=O): Electrophilic warhead targeting primary amines.

-

Fluorine (-F): NMR active nucleus (spin 1/2, 100% natural abundance).

-

Methoxy (-OMe): Electron-donating group (EDG); reduces hydrolysis rate compared to nitro-isocyanates.

-

Mechanism of Action

The isocyanate group undergoes nucleophilic attack by the

-

Selectivity: At physiological pH (7.4–8.0), the reaction favors solvent-exposed Lysines and the N-terminus.

-

Side Reactions: Hydrolysis of the isocyanate yields the corresponding aniline (2-fluoro-4-methoxyaniline) and

. The aniline is unreactive toward the protein but must be removed during purification.

Figure 1: Reaction pathway for protein conjugation. The stable urea linkage enables long-term NMR studies.

Experimental Protocol: Site-Selective Labeling

Objective: Label surface-exposed amines with this compound for

Reagents & Buffer Preparation

| Component | Grade | Notes |

| Labeling Buffer | PBS or HEPES (50 mM, pH 7.5–8.0) | CRITICAL: Do NOT use Tris or Glycine (primary amines will quench the reagent). |

| Stock Solvent | Anhydrous DMSO | Prepare fresh. Isocyanates degrade in wet DMSO. |

| Quenching Buffer | 1M Tris-HCl (pH 8.0) | Scavenges unreacted isocyanate. |

| Protein Stock | >95% Purity | Concentration: 50–200 |

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Dissolve this compound in anhydrous DMSO to a concentration of 100 mM .

-

Note: Prepare this immediately before use. Do not store the stock solution for >1 hour.

Step 2: Conjugation Reaction

-

Dilute the protein to 50–100

M in Labeling Buffer. -

Add the isocyanate stock to the protein solution.

-

Stoichiometry: Use a 5- to 10-fold molar excess of reagent over protein.

-

Example: To 1 mL of 50

M protein, add 2.5–5.0

-

-

Incubation: Incubate at 4°C for 4–12 hours or Room Temperature (25°C) for 1–2 hours .

-

Expert Insight: 4°C incubation is preferred to maintain protein stability and reduce hydrolysis rates, favoring the aminolysis reaction.

-

Step 3: Quenching

-

Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

-

Incubate for 15 minutes at room temperature. This converts residual isocyanate into Tris-urea derivatives and halts the reaction.

Step 4: Purification

-

Remove excess reagent and hydrolysis byproducts (anilines) via Size Exclusion Chromatography (SEC) (e.g., PD-10 column or Superdex 75) or extensive dialysis against the final NMR buffer.

-

Target Buffer: Phosphate buffer (pH 7.4) with 10%

is standard for NMR.

Quality Control & Characterization

Before proceeding to NMR, validate the modification.

Intact Protein Mass Spectrometry (LC-MS)

Analyze the sample using ESI-TOF or MALDI-TOF.

-

Expected Result: A series of peaks corresponding to

. -

Interpretation:

- : Unlabeled protein.

- : Mono-labeled (ideal for specific probes).

- : Di-labeled.

-

Acceptance Criteria: For simple spectral interpretation, aim for an average labeling degree of 1–3 modifications per protein molecule.

F-NMR Acquisition Parameters

-

Frequency: ~376 MHz (on a 400 MHz proton instrument) or higher.

-

Reference: Trifluoroacetic acid (TFA) as external standard (

-76.5 ppm) or calibrate relative to -

Expected Shift: Aryl fluorides typically resonate between -100 and -130 ppm .

-

Scan Count: 500–2000 scans depending on protein concentration (typically 50–200

M required).

Application: Conformational Profiling

The primary utility of this probe is detecting structural changes induced by ligand binding or environmental stress.

Experimental Workflow:

-

Apo Spectrum: Acquire the 1D

F-NMR spectrum of the labeled protein in the absence of ligand. Note the chemical shift ( -

Titration: Add the ligand (drug candidate, cofactor) in stepwise equivalents (0.5x, 1.0x, 2.0x).

-

Holo Spectrum: Acquire spectra at each step.

-

Analysis:

-

Fast Exchange: Peak moves smoothly from

to -

Slow Exchange: Peak at

disappears as a new peak at

-

Figure 2: Integrated workflow from sample preparation to NMR data analysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | Over-labeling of Lysines (hydrophobic surface change). | Reduce reagent excess (try 2-3x). Reduce incubation time. |

| No Reaction | Buffer pH too low (< 7.0) or presence of Tris/Glycine. | Adjust pH to 8.0. Ensure buffer is Phosphate or HEPES. |

| Multiple NMR Peaks | Non-specific labeling of multiple Lysines. | This is expected. Use site-directed mutagenesis (Lys to Arg) to isolate specific sites, or focus on the most solvent-exposed peak. |

| Signal Too Broad | Protein aggregation or intermediate exchange. | Check sample homogeneity by SEC. Vary temperature (25°C vs 37°C) to shift exchange regime. |

References

-

Isocyanate Reactivity & Safety: National Center for Biotechnology Information. (2025).[1][2][3][4][5] PubChem Compound Summary for CID 14451968, 1-Fluoro-2-methoxy-4-nitrobenzene (Precursor Analog). Retrieved from [Link]

-

F NMR Protein Labeling Principles: Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of

-

Aryl Isocyanate Reactivity: Saunders, J. H., & Slocombe, R. J. (1948).[7] The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218. (Foundational chemistry of isocyanate-amine urea formation).

-

Site-Specific Labeling Techniques: Manglik, A., et al. (2025).

F-NMR structural characterization. Nature Protocols (Contextual reference for general

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20090048430A1 - Site specific protein modification - Google Patents [patents.google.com]

- 3. 1-Fluoro-2-methoxy-4-nitrobenzene | C7H6FNO3 | CID 14451968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unambiguous discrimination of all 20 proteinogenic amino acids and their modifications by nanopore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

Reaction of 2-Fluoro-4-isocyanato-1-methoxybenzene with hindered amines

This guide details the optimization and protocol for the reaction between 2-Fluoro-4-isocyanato-1-methoxybenzene (an electron-rich, deactivated isocyanate) and hindered amines (sterically demanding nucleophiles).[1] This coupling represents a "mismatched" system in medicinal chemistry, often requiring forcing conditions or catalysis to achieve acceptable yields.[1][2]

Topic: Reaction of this compound with Hindered Amines

Executive Summary & Chemical Context

The synthesis of urea linkages is a cornerstone of medicinal chemistry, often serving as a hydrogen-bond donor/acceptor motif in kinase inhibitors and GPCR ligands.[1][2] However, the reaction between This compound (Reactant A) and hindered amines (Reactant B) presents a dual challenge:

-

Electronic Deactivation: The methoxy group at the para position (relative to the isocyanate) is a strong electron-donating group (EDG).[1][2] This reduces the electrophilicity of the isocyanate carbon, making it sluggish toward nucleophilic attack.[1][2] While the fluorine atom at the meta position is inductively withdrawing, the resonance donation from the methoxy group dominates the reactivity profile.[1][2]

-

Steric Hindrance: Bulky amines (e.g., tert-butylamine, 2,6-disubstituted anilines, or piperidines) encounter significant steric repulsion when approaching the isocyanate carbon, further retarding the reaction rate.[1]

This guide provides a validated protocol to overcome these barriers using Lewis Acid Catalysis and Thermal Activation , ensuring high conversion and minimal side-product formation (e.g., carbodiimides or symmetrical ureas).[1]

Mechanistic Insight & Strategy

To force this reaction, we must activate the isocyanate electrophile.[2] Standard nucleophilic catalysis (e.g., DMAP) is often insufficient for sterically encumbered pairs.[1][2] Instead, we utilize Lewis Acid Activation .[2]

-

The Catalyst: Dibutyltin Dilaurate (DBTL) is the industry standard.[1][2] It coordinates to the isocyanate oxygen, increasing the positive character of the central carbon.[1][2]

-

The Solvent: Toluene is preferred over DCM or THF.[1][2] It allows for higher reaction temperatures (reflux >100°C) and does not coordinate strongly to the Lewis Acid, leaving the catalyst free to activate the isocyanate.[1]

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the necessity of Lewis Acid activation to lower the energy barrier created by steric hindrance and electronic deactivation.[1]

Experimental Protocol

Materials

-

Isocyanate: this compound (Verify CAS: 134193-27-2 or 221218-33-3 depending on supplier naming convention).[1][2]

-

Amine: Hindered amine of choice (dried over molecular sieves).[1][2]

-

Solvent: Anhydrous Toluene (preferred) or 1,4-Dioxane.[2]

-

Scavenger (Optional): Polymer-supported Trisamine (to remove excess isocyanate).[1][2]

Method A: High-Temperature Catalytic Coupling (Recommended)[1]

This method is designed for difficult substrates where standard room-temperature mixing fails.[1][2]

Step 1: Preparation

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge with Nitrogen or Argon.[2]

-

Add Anhydrous Toluene (Concentration: 0.2 M relative to amine).

Step 2: Activation & Addition

-

Add 1.1 to 1.2 equivalents of this compound.

-

Note: Excess isocyanate drives the reaction to completion; the excess is easier to remove than unreacted amine.

-

-

Add 5 mol% (0.05 eq) of DBTL via syringe.

Step 3: Reaction

-

Heat the mixture to 90–110°C (Reflux).

-

Monitor by TLC or LC-MS every 2 hours.

Step 4: Work-up & Purification [1]

-

Scavenging (Best Practice): Add Polymer-supported Trisamine resin (3 equivalents relative to excess isocyanate) and stir for 2 hours. Filter off the resin.[1][2]

-

Evaporation: Remove Toluene under reduced pressure.

-

Crystallization: Most urea products will be solids.[1][2] Triturate the residue with cold Ether or Hexanes/EtOAc (9:1) to precipitate the pure urea.[1][2]

-

Flash Chromatography: If oil remains, purify on Silica Gel (Gradient: 0–50% EtOAc in Hexanes).[1][2]

Method B: Microwave-Assisted Synthesis (High Throughput)

For rapid library generation, microwave irradiation can overcome the activation barrier.[2]

-

In a microwave vial, mix Amine (1.0 eq), Isocyanate (1.2 eq), and Toluene (2 mL).

-

Add DBTL (5 mol%).

-

Seal and irradiate at 120°C for 30–60 minutes (High Absorption setting).

-

Directly load onto a SCX-2 (Strong Cation Exchange) cartridge if the product is basic, or evaporate and triturate as above.[1][2]

Data Analysis & Validation

Expected Analytical Outcomes

| Technique | Observation | Interpretation |

| LC-MS | [M+H]+ peak corresponding to Urea MW.[1][2] | Confirm conversion. Watch for [2M+H]+ (dimer) or [M+18]+ (hydrolysis).[1][2] |

| 1H NMR | New singlet/broad signal at δ 8.0–9.5 ppm.[1][2] | Diagnostic Urea -NH- protons.[1][2] |

| 1H NMR | Shift of protons alpha to amine nitrogen.[1][2] | Confirms N-acylation/urea formation.[1][2] |

| IR | Strong band at ~1640–1660 cm⁻¹.[1][2] | C=O stretch of Urea (distinct from Isocyanate ~2270 cm⁻¹).[1][2] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Reaction (SM recovered) | Steric bulk too high; Isocyanate deactivated. | Switch solvent to 1,2-Dichlorobenzene and heat to 140°C. Increase catalyst to 10 mol%. |

| Urea Precipitates Early | Product insolubility coats reactants.[1][2] | Dilute reaction to 0.1 M. Use DMF (though harder to remove).[2] |

| Symmetrical Urea Formation | Moisture present (Isocyanate hydrolysis).[1][2] | Ensure strictly anhydrous conditions.[1][2] Use fresh isocyanate.[1][2] |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of ureas from hindered amines.

Safety & Handling

-

Isocyanates: Potent sensitizers and lachrymators.[1][2] Handle only in a fume hood. Inhalation can cause severe respiratory distress.[1][2]

-

DBTL: Toxic organotin compound.[1][2] Avoid skin contact.[2] Dispose of tin waste separately according to EHS regulations.

-

Quenching: Quench all glassware contaminated with isocyanates using a solution of 10% ammonia/methanol before washing.[2]

References

-

Isocyanate Reactivity & Catalysis

-

Urea Synthesis Methodologies

-

Compound Data (Reactant)

-

Catalyst Efficacy (Titanium/Tin)

Sources

- 1. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoroanisole | C7H7FO | CID 67576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

2-Fluoro-4-isocyanato-1-methoxybenzene as a building block for heterocycles

Application Note: 2-Fluoro-4-isocyanato-1-methoxybenzene as a Building Block for Heterocycles

Executive Summary & Strategic Rationale

This compound (CAS: 221218-33-3), often referred to as 3-fluoro-4-methoxyphenyl isocyanate, is a high-value electrophilic building block. Its structural utility lies in the 3-fluoro-4-methoxy motif—a pharmacophore widely utilized in medicinal chemistry (e.g., in kinase inhibitors like Vandetanib analogs and CNS-active agents) to enhance metabolic stability and modulate lipophilicity.

Why this Building Block?

-

Metabolic Blocking: The fluorine atom at the ortho position to the methoxy group blocks oxidative metabolism (O-demethylation) and prevents ring hydroxylation at the electron-rich C3 position.

-

Reactivity: The isocyanate (-N=C=O) functionality serves as a "staple gun," allowing the rapid, atom-economic attachment of this fluorinated aryl core to nucleophiles (amines, hydrazides, amino esters) to generate diverse heterocyclic scaffolds.[1]

This guide details three validated protocols for converting this isocyanate into Hydantoins , Quinazoline-2,4-diones , and 1,2,4-Triazol-3-ones .[1]

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 221218-33-3 |

| Molecular Weight | 167.14 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Storage | 2–8°C, under Argon/Nitrogen. Moisture Sensitive. |

| Hazards | Lachrymator, Sensitizer.[1][2] Handle in a fume hood. |

Critical Handling Note: Isocyanates hydrolyze rapidly in the presence of moisture to form the corresponding aniline (3-fluoro-4-methoxyaniline) and evolve

Synthetic Protocols

Protocol A: Synthesis of N-(3-Fluoro-4-methoxyphenyl)hydantoins

Target: 3-substituted imidazolidine-2,4-diones (Hydantoins)

This protocol utilizes the Urech Synthesis approach, reacting the isocyanate with

Reagents:

-

This compound (1.0 equiv)

-

Amino acid methyl ester hydrochloride (e.g., L-Phenylalanine methyl ester HCl) (1.1 equiv)[1]

-

Triethylamine (

) (2.5 equiv)[1] -

Dichloromethane (DCM), anhydrous[1]

-

Ethanol (EtOH) / HCl (6M)[1]

Step-by-Step Methodology:

-

Urea Formation: Suspend the amino acid ester HCl (1.1 equiv) in anhydrous DCM (0.2 M concentration) at 0°C. Add

(1.2 equiv) dropwise to liberate the free amine. Stir for 15 min. -

Addition: Add this compound (1.0 equiv) dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of isocyanate).

-

Isolation (Intermediate): Wash the organic layer with 1M HCl, then brine. Dry over

and concentrate. This yields the linear ureido ester intermediate. -

Cyclization: Redissolve the intermediate in EtOH. Add 6M HCl (1:1 v/v relative to EtOH) and reflux for 2–3 hours.

-

Note: Acidic cyclization is preferred over basic conditions (e.g., KOH) to minimize racemization of the amino acid side chain.

-

-

Purification: Cool to RT. The hydantoin often precipitates. Filter and wash with cold EtOH/Water. If no precipitate forms, concentrate and recrystallize from EtOH.

Protocol B: Synthesis of Quinazoline-2,4-diones

Target: 3-(3-Fluoro-4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

This scaffold is a privileged structure in antagonists for glutamate (AMPA) and serotonin (5-HT) receptors.

Reagents:

-

This compound (1.0 equiv)

-

Anthranilic acid (2-aminobenzoic acid) (1.0 equiv)

-

Triethylamine (

) (1.2 equiv)[1]

Step-by-Step Methodology:

-

Coupling: Dissolve anthranilic acid (1.0 equiv) and

(1.2 equiv) in absolute ethanol. -

Addition: Add the isocyanate (1.0 equiv) slowly at RT. The reaction is often exothermic; maintain temperature <40°C.

-

Precipitation: Stir for 4–6 hours. The intermediate ureido-benzoic acid usually precipitates as a salt.

-

Cyclization: Acidify the mixture with concentrated HCl (excess) and heat to reflux for 3–5 hours. This drives the intramolecular condensation between the urea nitrogen and the carboxylic acid.

-

Workup: Pour the reaction mixture into ice water. The quinazoline-2,4-dione product will precipitate as a solid. Filter, wash with water, and dry.[1]

Protocol C: Synthesis of 1,2,4-Triazol-3-ones

Target: 4-(3-Fluoro-4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones

Reagents:

-

This compound (1.0 equiv)

-

Acid Hydrazide (e.g., Benzhydrazide) (1.0 equiv)[1]

-

Potassium Hydroxide (KOH) (2M aq)[1]

Step-by-Step Methodology:

-

Semicarbazide Formation: Dissolve the acid hydrazide in anhydrous THF. Add the isocyanate (1.0 equiv) at RT. Stir for 2 hours. The product, a 1,4-disubstituted semicarbazide , will often precipitate or can be isolated by evaporation.[1]

-

Base-Mediated Cyclization: Suspend the semicarbazide in 2M KOH (aq). Heat to reflux for 4 hours.

-

Isolation: Cool the solution and acidify with HCl to pH 2. The triazolone product precipitates. Filter and recrystallize from MeOH/Water.

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways from the core isocyanate building block.

Caption: Divergent synthetic pathways for CAS 221218-33-3. Blue arrows indicate critical cyclization steps.

Comparative Data & Troubleshooting

| Parameter | Hydantoin Synthesis (Protocol A) | Quinazoline Synthesis (Protocol B)[1] |

| Limiting Factor | Steric bulk of amino acid side chain | Solubility of anthranilic acid |

| Typical Yield | 75–90% | 60–80% |

| Key Byproduct | Symmetric Urea (if wet) | Benzoxazinone (if cyclization incomplete) |

| Purification | Recrystallization (EtOH) | Acid/Base extraction or Precipitation |

Troubleshooting Guide:

-

Low Yield: Check solvent dryness. Isocyanates are moisture intolerant.

-

Incomplete Cyclization (Protocol B): If the intermediate ureido acid persists, increase reflux time or switch solvent to 2-methoxyethanol (higher boiling point).

-

Oiling Out: If products oil out during workup, scratch the flask with a glass rod or seed with a crystal to induce precipitation.

References

-

Organic Chemistry Portal. Synthesis of Hydantoins (Urech Synthesis / Bucherer-Bergs). Retrieved January 29, 2026, from [Link]

-

Koay, N., & Campeau, L. C. (2011).[1] Efficient preparation of 3-substituted quinazolinediones directly from anthranilic acids and isocyanates. Journal of Heterocyclic Chemistry. Retrieved January 29, 2026, from [Link][1]

-

PubChem. 3-Fluoro-4-methoxyphenyl isocyanate Structure and Properties. Retrieved January 29, 2026, from [Link][1]

-

MDPI. Synthesis of Quinazoline-2,4-dione Alkaloids and Analogues. Retrieved January 29, 2026, from [Link][1]

Sources

Application Note: High-Efficiency One-Pot Synthesis of Unsymmetrical Ureas Utilizing 2-Fluoro-4-isocyanato-1-methoxybenzene

Executive Summary

This technical guide details the protocol for synthesizing unsymmetrical

We present two distinct workflows:

-

Direct Coupling: Utilizing the commercially available isocyanate for rapid library generation.

-

In Situ Generation: A true "one-pot" protocol starting from the aniline precursor (3-Fluoro-4-methoxyaniline) using a triphosgene surrogate, ideal for bulk scale-up or when the isocyanate is unstable.

Chemical Profile & Mechanistic Insight[1][2]

Reagent Profile

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 167.14 g/mol [2]

-

Physical State: Solid (low melting point) or liquid depending on purity/temperature; highly moisture-sensitive.

Reactivity & Electronic Effects

The reactivity of this isocyanate is governed by the electronic push-pull of the substituents on the phenyl ring:

-

Fluorine (Ortho to Isocyanate): The inductive electron-withdrawing effect (-I) of the fluorine atom increases the electrophilicity of the isocyanate carbon, accelerating nucleophilic attack by amines compared to non-fluorinated analogues.

-

Methoxy (Para to Isocyanate): The resonance electron-donating effect (+R) slightly tempers this reactivity, preventing runaway instability (such as rapid dimerization), but necessitates strict moisture control to avoid hydrolysis to the symmetric urea.

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of a primary or secondary amine to the central carbon of the isocyanate group.

Figure 1: Mechanistic pathway for urea formation.[4] The fluorine atom on the isocyanate ring enhances the electrophilicity of the carbonyl carbon.

Experimental Protocols

Protocol A: Direct Coupling (Standard Method)

Best for: Combinatorial library synthesis, high-throughput screening, and handling stable commercial isocyanates.

Reagents:

-

This compound (1.0 equiv)

-

Amine partner (1.1 equiv)[4]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Triethylamine (TEA) or DIPEA (Optional, 1.2 equiv if amine is a salt)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Dissolve the Amine partner (1.0 mmol) in anhydrous DCM (5 mL).

-

Note: If the amine is an HCl salt, add DIPEA (1.2 mmol) and stir for 10 min to liberate the free base.

-

-

Addition: Cool the solution to 0°C (ice bath). Add This compound (1.0 mmol) dropwise as a solution in DCM (2 mL).

-

Critical: Do not add solid isocyanate directly to the reaction to avoid local concentration spikes that promote dimerization.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 1:1). The isocyanate spot should disappear.

-

-

Workup (Precipitation Method):

-

Often, the urea product precipitates out of non-polar solvents (DCM/Hexane).

-

Add Hexane (10 mL) to the reaction mixture. Filter the solid precipitate.[4]

-

Wash with cold Hexane (

) and cold Water (

-

-

Purification: Dry under high vacuum. If no precipitate forms, evaporate solvent and purify via flash column chromatography (SiO2, DCM/MeOH gradient).

Protocol B: In Situ One-Pot Generation (Triphosgene Method)

Best for: Large-scale synthesis, reducing cost, or when the specific isocyanate is unavailable/degraded. This starts from the aniline.[4][5][6]

Reagents:

-